![molecular formula C23H31FN6O2 B2392717 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 851941-90-7](/img/structure/B2392717.png)
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H31FN6O2 and its molecular weight is 442.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound inhibits the uptake of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways involving the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, the compound can regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Pharmacokinetics
The compound inhibits ENTs in an irreversible and non-competitive manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of uridine uptake in ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and regulation of adenosine function .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
Análisis Bioquímico
Biochemical Properties
The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is a novel inhibitor of ENTs, more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has shown to inhibit the uptake of uridine in cells expressing ENT1 and ENT2 . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ENTs, leading to a reduction in the maximum rate (Vmax) of uridine uptake without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with ENTs, it may influence the transport and metabolism of nucleosides .
Transport and Distribution
This compound likely interacts with ENTs for its transport within cells
Subcellular Localization
Given its interaction with ENTs, it may be localized to the cell membrane where these transporters are typically found .
Actividad Biológica
The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic molecule belonging to the purine family. Its structure incorporates a piperazine moiety and a fluorophenyl group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H29FN6O2 with a molecular weight of 476.5 g/mol. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C26H29FN6O2 |
Molecular Weight | 476.5 g/mol |
IUPAC Name | This compound |
InChI Key | GNLYRLOLFKRFMR-UHFFFAOYSA-N |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Research indicates that this compound acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme crucial in glucose metabolism. Inhibition of DPP-IV can enhance incretin hormone levels, which play a significant role in regulating blood sugar levels. This property positions the compound as a potential candidate for diabetes treatment.
In Vitro Studies : Various in vitro studies have demonstrated that the compound exhibits anti-diabetic effects by effectively inhibiting DPP-IV activity. For instance, one study reported an IC50 value indicating substantial inhibition at low concentrations, suggesting its efficacy as a therapeutic agent for managing type 2 diabetes.
Antimicrobial and Antiproliferative Effects
In addition to its anti-diabetic properties, preliminary studies have suggested that the compound may possess antimicrobial and antiproliferative activities . These effects are attributed to its ability to interact with specific molecular targets involved in cell proliferation and microbial growth.
The mechanism underlying the biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound binds to the active site of DPP-IV, preventing substrate access and subsequent enzyme activity.
- Receptor Modulation : It may also modulate various receptors involved in glucose homeostasis and cellular signaling pathways.
Molecular docking studies have revealed that the binding affinity of this compound for DPP-IV is comparable to existing DPP-IV inhibitors used in clinical settings.
Clinical Relevance
A clinical study involving diabetic patients treated with DPP-IV inhibitors showed significant improvements in glycemic control when combined with lifestyle interventions. The inclusion of compounds like this compound could enhance therapeutic outcomes by providing additional mechanisms for blood sugar regulation.
Comparative Studies
Comparative studies with other known DPP-IV inhibitors (like sitagliptin and saxagliptin) indicate that this compound may offer similar or improved efficacy with potentially fewer side effects due to its unique structural features .
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits various biological activities, particularly as an antagonist or modulator in several receptor systems.
Pharmacological Applications
- Antidepressant Activity :
-
Antitumor Properties :
- Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship (SAR) studies highlight the importance of the fluorophenyl and piperazine groups in enhancing cytotoxicity against specific tumor types .
- Neuroprotective Effects :
Case Studies
Several studies have investigated the efficacy of this compound within different biological contexts:
Case Study 1: Antidepressant Effects
A study explored the antidepressant-like effects of related piperazine derivatives in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, correlating with increased serotonin levels in the hippocampus .
Case Study 2: Anticancer Activity
In vitro assays evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 and HCT-116). The IC50 values ranged from 5 to 15 µM, indicating effective inhibition of cell growth. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .
Propiedades
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN6O2/c1-16(2)9-10-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-11-13-29(14-12-28)18-8-6-5-7-17(18)24/h5-8,16H,9-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVAJMLJTVXMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.